N-(3-hydroxyphenyl)furan-2-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)furan-2-carboxamide is a synthetic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a furan ring and a hydroxyphenyl group, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
N-(3-hydroxyphenyl)furan-2-carboxamide, also known as N-(3-hydroxyphenyl)-2-furamide, is a compound with potential therapeutic applications .
Biochemical Pathways
Furan derivatives, in general, have been noted for their wide range of biological and pharmacological properties, suggesting that they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
N-(3-hydroxyphenyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, contributing to its antibacterial properties . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and affecting downstream processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell wall synthesis by inhibiting key enzymes, leading to cell death . In mammalian cells, it can modulate signaling pathways involved in inflammation and apoptosis, thereby affecting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound’s antibacterial activity is primarily due to its ability to inhibit bacterial enzymes involved in cell wall synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial activity, without significant toxicity . At higher doses, toxic effects can be observed, including damage to liver and kidney tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into bacterial cells via specific uptake mechanisms, enhancing its antibacterial efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-hydroxyphenyl)furan-2-carboxamide can be synthesized through a condensation reaction between furan-2-carbonyl chloride and 3-hydroxyaniline in the presence of a suitable base like triethylamine. This reaction typically proceeds with high yields under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted amides and esters.
Scientific Research Applications
N-(3-hydroxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)benzamide
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- N-(3-hydroxyphenyl)pyrrole-2-carboxamide
Uniqueness
N-(3-hydroxyphenyl)furan-2-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(3-hydroxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMLYZBIXTXDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356747 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55679-22-6 |
Source
|
Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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